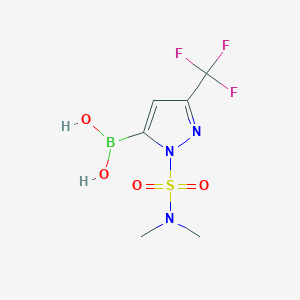

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C6H9BF3N3O4S . This compound is notable for its unique structure, which includes a pyrazole ring substituted with dimethylsulfamoyl and trifluoromethyl groups, as well as a boronic acid moiety. It is used in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:

- **Introduction of Substitu

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.

Biologische Aktivität

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1-DSMP-3-(CF3)-PZ-5-BA) is a novel boronic acid derivative characterized by its unique chemical structure, which includes a pyrazole ring and a trifluoromethyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

- Molecular Formula : C₆H₉BF₃N₃O₄S

- Molecular Weight : 287.02 g/mol

- CAS Number : 917900-37-9

The compound's structure allows it to participate in various chemical reactions, notably in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules used in drug development.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain pyrazole carboxamides exhibited significant COX-2 inhibitory activity, suggesting that 1-DSMP-3-(CF3)-PZ-5-BA may also possess similar properties .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted on the synthesis of pyrazole derivatives found that modifications to the pyrazole ring can significantly influence biological activity. The synthesized compounds were tested against multiple bacterial strains, revealing that specific substitutions led to enhanced antimicrobial effects. This highlights the importance of structural variations in developing effective antimicrobial agents .

Case Study 2: In Vivo Anti-inflammatory Studies

In vivo studies on related pyrazole compounds demonstrated their capacity to reduce inflammation in animal models. For instance, one study reported that certain pyrazole derivatives significantly decreased paw edema in mice, indicating strong anti-inflammatory properties. These findings suggest that 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole may also exhibit similar therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Contains methyl and trifluoromethyl groups | 0.65 |

| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | Isopropyl substitution instead of dimethylsulfamoyl | 0.57 |

| (1-Ethyl-1H-pyrazol-5-yl)boronic acid | Ethyl substitution, lacks trifluoromethyl group | 0.67 |

| (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid | Similar dimethyl structure but different pyrazole position | 0.82 |

This table illustrates the structural uniqueness of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole compared to other compounds, emphasizing its potential for distinct biological activities due to its specific functional groups.

Eigenschaften

IUPAC Name |

[2-(dimethylsulfamoyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-5(7(14)15)3-4(11-13)6(8,9)10/h3,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBZMPJFLMPESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1S(=O)(=O)N(C)C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.